1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
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Overview
Description
1-(Tert-butyl) 5-methyl bicyclo[311]heptane-1,5-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group and two carboxylate groups
Preparation Methods
The synthesis of 1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a [2 + 2] cycloaddition reaction to form the bicyclic core structure.
Functional Group Modifications:
Chemical Reactions Analysis
1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylate groups to alcohols or other functional groups.
Substitution: Various substitution reactions can be performed to replace the tert-butyl group or other substituents with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and other biological processes.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with various molecular targets. The tert-butyl group and carboxylate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate include:
5-O-tert-butyl 1-O-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate: This compound has a similar bicyclic structure but with different substituents.
1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate: Another compound with a similar core structure but different functional groups.
The uniqueness of 1-(Tert-butyl) 5-methyl bicyclo[31
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-12(2,3)18-11(16)14-7-5-6-13(8-14,9-14)10(15)17-4/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIREWZLWLQSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC(C1)(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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